4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 1178476-14-6
VCID: VC7500870
InChI: InChI=1S/C10H6Cl3NO/c11-4-9-5-15-10(14-9)6-1-7(12)3-8(13)2-6/h1-3,5H,4H2
SMILES: C1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl
Molecular Formula: C10H6Cl3NO
Molecular Weight: 262.51

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole

CAS No.: 1178476-14-6

Cat. No.: VC7500870

Molecular Formula: C10H6Cl3NO

Molecular Weight: 262.51

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole - 1178476-14-6

Specification

CAS No. 1178476-14-6
Molecular Formula C10H6Cl3NO
Molecular Weight 262.51
IUPAC Name 4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole
Standard InChI InChI=1S/C10H6Cl3NO/c11-4-9-5-15-10(14-9)6-1-7(12)3-8(13)2-6/h1-3,5H,4H2
Standard InChI Key SKZIKVWUUDJVCF-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl

Introduction

Chemical Identity and Structural Characteristics

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure incorporates a chloromethyl group at the 4-position and a 3,5-dichlorophenyl substituent at the 2-position of the oxazole ring . Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC10H6Cl3NO\text{C}_{10}\text{H}_6\text{Cl}_3\text{NO}
Molecular Weight262.51 g/mol
SMILES NotationC1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl
InChI KeySKZIKVWUUDJVCF-UHFFFAOYSA-N
PubChem CID60987049
SolubilityNot available

The compound’s IUPAC name, 4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole, reflects its substitution pattern. Computational analyses predict collision cross sections (CCS) for various adducts, such as [M+H]+\text{[M+H]}^+ (151.5 Ų) and [M+Na]+\text{[M+Na]}^+ (168.1 Ų), which are critical for mass spectrometry-based identification .

Synthesis and Manufacturing Considerations

  • Carbamylation: Reaction of 3,5-DCI with glycolates to form intermediates.

  • Cyclization: Base-mediated ring closure under mild temperatures (10–90°C) .

While this method targets oxazolidine-diones, analogous strategies could be adapted for oxazole derivatives by modifying starting materials or reaction conditions. The use of tin(II) catalysts (0.001–1% by weight) enhances yield (up to 98%) and reduces energy consumption . Solvent systems such as aromatic hydrocarbons or tetrahydrofuran are recommended for similar reactions .

Physicochemical Properties and Stability

Data on solubility, melting point, and stability remain unreported for this compound. Comparisons with structurally similar molecules, such as 4-(chloromethyl)-3,5-dimethylisoxazole (CAS No. 19788-37-5), suggest potential trends :

Property4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole4-(Chloromethyl)-3,5-dimethylisoxazole
Molecular Weight262.51 g/mol145.59 g/mol
Boiling PointNot available87–88°C (8 mmHg)
DensityNot available1.173 g/mL (25°C)
Flash PointNot available204°F

The dichlorophenyl group likely increases molecular rigidity and hydrophobicity compared to dimethyl substituents, potentially influencing bioavailability and reactivity .

Research Gaps and Future Directions

Current literature lacks experimental data on this compound’s synthesis, bioactivity, and safety. Prioritized research areas include:

  • Synthesis Optimization: Adapting tin(II)-catalyzed methods for oxazole ring formation.

  • Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.

  • Computational Modeling: Predicting drug-likeness using QSAR (quantitative structure-activity relationship) analyses.

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